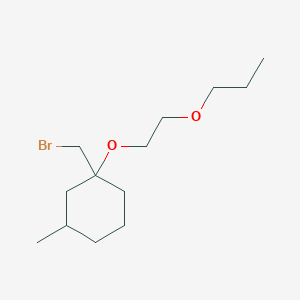
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, a methyl group, and a propoxyethoxy group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 3-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Oxidation: Products include cyclohexanone derivatives or cyclohexanol derivatives.
Reduction: Products include methyl-substituted cyclohexane derivatives.
科学的研究の応用
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in studies involving the modification of biomolecules.
作用機序
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
1-(Bromomethyl)-3-(2-propoxyethoxy)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(Bromomethyl)-3-methylcyclohexane: Lacks the propoxyethoxy group.
1-(Bromomethyl)-3-(2-methoxyethoxy)cyclohexane: Similar structure but with a methoxyethoxy group instead of a propoxyethoxy group.
Uniqueness
1-(Bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane is unique due to the presence of both a bromomethyl group and a propoxyethoxy group on the cyclohexane ring
特性
分子式 |
C13H25BrO2 |
|---|---|
分子量 |
293.24 g/mol |
IUPAC名 |
1-(bromomethyl)-3-methyl-1-(2-propoxyethoxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO2/c1-3-7-15-8-9-16-13(11-14)6-4-5-12(2)10-13/h12H,3-11H2,1-2H3 |
InChIキー |
REWAEDVFFOXLPF-UHFFFAOYSA-N |
正規SMILES |
CCCOCCOC1(CCCC(C1)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















